Docosyl hydrogen fumarate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR would provide definitive information on its connectivity and the E-configuration of the fumarate double bond.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The vinyl protons of the fumarate moiety are characteristic and, due to their trans relationship, would appear as two distinct doublets with a large coupling constant (typically around 15-16 Hz), confirming the E-geometry. The chemical shifts of these protons are influenced by the ester and carboxylic acid groups. The long docosyl (C22) chain would give rise to a series of overlapping signals in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbons of the ester and carboxylic acid, the olefinic carbons of the C=C double bond, and the carbons of the long alkyl chain. The chemical shifts of the carbonyl and olefinic carbons are diagnostic for the α,β-unsaturated carboxyl system.
A predicted summary of the expected NMR data is presented in the table below.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -CH₃ (Docosyl) | ~0.88 (t) | ~14.1 |
| -(CH₂)₂₀- (Docosyl) | ~1.25 (m) | ~22.7 - 31.9 |
| -O-CH₂- (Docosyl) | ~4.20 (t) | ~65.5 |
| =CH-COO- | ~6.85 (d, J ≈ 15.8 Hz) | ~133.5 |
| =CH-COOH | ~6.95 (d, J ≈ 15.8 Hz) | ~134.8 |
| -COO- (Ester) | - | ~165.0 |
| -COOH (Acid) | ~12-13 (br s) | ~167.5 |
This table is based on predictive models and data from analogous compounds.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Characterization
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₆H₄₈O₄), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS). nih.gov
Molecular Ion: The molecular weight of this compound is 424.66 g/mol . In techniques like electrospray ionization (ESI), the molecule would likely be observed as the deprotonated ion [M-H]⁻ at m/z 423.35 or as a protonated ion [M+H]⁺ at m/z 425.37.
Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation patterns, providing further structural confirmation. Key fragmentation pathways for long-chain esters typically involve:
Cleavage of the ester bond: Loss of the docosyl group or the fumaric acid moiety.
Fragmentation along the alkyl chain: A series of losses of CₙH₂ₙ₊₁ units from the docosyl chain, which is characteristic of long-chain lipids.
Decarboxylation: Loss of CO₂ from the carboxylic acid group.
A summary of expected key fragments is provided below.
| m/z (negative ion mode) | Possible Fragment |
| 423.35 | [M-H]⁻ |
| 115.00 | [Fumaric acid - H]⁻ |
| 309.31 | [M - Fumaric acid - H]⁻ |
This table presents predicted fragmentation patterns.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid, ester, alkene, and long alkyl chain functionalities.
O-H Stretch: A very broad band from the carboxylic acid O-H group is expected in the range of 2500-3300 cm⁻¹.
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (around 2920 and 2850 cm⁻¹) are characteristic of the C-H stretching in the long alkyl chain.
C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The ester carbonyl typically absorbs around 1720-1740 cm⁻¹, while the carboxylic acid carbonyl, often broadened by hydrogen bonding, appears around 1680-1710 cm⁻¹.
C=C Stretch: The stretching of the carbon-carbon double bond in the fumarate backbone is expected around 1640-1650 cm⁻¹.
C-O Stretch: The C-O stretching of the ester and carboxylic acid will appear in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. This would be particularly useful for confirming the presence of the fumarate backbone.
| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid | 2500-3300 (broad) | O-H stretch |
| Alkyl Chain | 2920, 2850 | C-H stretch |
| Ester | ~1730 | C=O stretch |
| Carboxylic Acid | ~1700 | C=O stretch |
| Alkene | ~1645 | C=C stretch |
| Ester/Acid | 1100-1300 | C-O stretch |
This table is based on established group frequencies and data from analogous fumarate compounds.
X-ray Crystallography and Powder Diffraction for Solid-State Structure and Polymorphism Studies (If Applicable)
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. However, obtaining single crystals of sufficient quality for such an analysis can be challenging for long-chain, flexible molecules like this compound. These types of molecules often exhibit polymorphism, where they can crystallize in multiple different forms with different physical properties.
Single-Crystal X-ray Diffraction: If a suitable single crystal could be grown, this technique would reveal precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the long alkyl chains, which dictate the crystal packing.
X-ray Powder Diffraction (XRPD): In the absence of single crystals, XRPD is a valuable tool for characterizing the solid-state form of this compound. The resulting diffraction pattern is a fingerprint of the crystalline phase. XRPD is particularly useful for studying polymorphism, identifying different crystalline forms, and assessing the crystallinity of a sample. For long-chain esters, XRPD often reveals a series of low-angle reflections that correspond to the long-spacing of the layered packing of the alkyl chains. nih.gov
Computational Chemistry and Molecular Dynamics Simulations for Predictive Structural Modeling
In the absence of extensive experimental data, computational chemistry provides powerful tools for predicting the structure and properties of this compound.
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule and predict its most stable conformation. Furthermore, DFT can be employed to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments. For example, simulations could model the self-assembly of these molecules in solution or the conformational flexibility of the long docosyl chain. aps.orgacs.org For long-chain molecules, MD simulations can help understand how properties like chain length and flexibility influence their ordering and packing. aps.org These simulations are crucial for understanding how these molecules might behave in bulk or at interfaces.
Hydrolysis Kinetics of the Ester Moiety in Aqueous and Mixed Solvent Systems
The hydrolysis of the ester linkage in this compound is a critical aspect of its reactivity profile. This process involves the cleavage of the ester bond to yield docosanol and fumaric acid. The kinetics of this reaction are significantly influenced by various factors, including the pH of the medium, temperature, ionic strength, and the inherent hydrophobicity of the molecule.
The hydrolysis of this compound can proceed through three primary mechanisms depending on the pH of the solution: acid-catalyzed, neutral, and base-promoted hydrolysis.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of docosanol result in the formation of fumaric acid. The reaction rate is directly proportional to the concentration of hydronium ions.
Neutral Hydrolysis: In neutral or near-neutral aqueous solutions, the hydrolysis of esters can occur through a pH-independent mechanism where water acts as the nucleophile without prior protonation of the ester. For hydrophobic esters, the rate of neutral hydrolysis can be influenced by the organization of water molecules at the hydrophobic interface.
Base-Promoted Hydrolysis (Saponification): In alkaline media, the hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is the rate-determining step. The intermediate then collapses, eliminating the docosanol moiety to form fumarate. masterorganicchemistry.com This process, also known as saponification, is typically irreversible as the resulting carboxylic acid is deprotonated to the carboxylate form under basic conditions. masterorganicchemistry.com
kobs = kH[H+] + kN + kOH[OH-]
where kH, kN, and kOH are the rate constants for the acid-catalyzed, neutral, and base-promoted hydrolysis, respectively.
Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants for this compound at 25°C
| pH | [H⁺] (M) | [OH⁻] (M) | kobs (s⁻¹) | Predominant Mechanism |
|---|---|---|---|---|
| 2.0 | 1.0 x 10⁻² | 1.0 x 10⁻¹² | 1.5 x 10⁻⁷ | Acid-Catalyzed |
| 4.0 | 1.0 x 10⁻⁴ | 1.0 x 10⁻¹⁰ | 1.6 x 10⁻⁹ | Acid-Catalyzed/Neutral |
| 7.0 | 1.0 x 10⁻⁷ | 1.0 x 10⁻⁷ | 1.0 x 10⁻¹⁰ | Neutral |
| 10.0 | 1.0 x 10⁻¹⁰ | 1.0 x 10⁻⁴ | 2.5 x 10⁻⁷ | Base-Promoted |
Temperature: The rate of hydrolysis of this compound is strongly dependent on temperature. nih.gov An increase in temperature generally leads to an increase in the reaction rate, as it provides the molecules with the necessary activation energy to overcome the energy barrier of the reaction. researchgate.net This relationship can be described by the Arrhenius equation:
k = A e(-Ea/RT)
where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. For ester hydrolysis, an increase in temperature accelerates the rates of acid-catalyzed, neutral, and base-promoted pathways. researchgate.netresearchgate.net
Table 2: Hypothetical Effect of Temperature on the Base-Promoted Hydrolysis Rate Constant of this compound
| Temperature (°C) | Temperature (K) | Rate Constant, kOH (M⁻¹s⁻¹) |
|---|---|---|
| 25 | 298.15 | 2.5 x 10⁻³ |
| 35 | 308.15 | 6.8 x 10⁻³ |
| 45 | 318.15 | 1.7 x 10⁻² |
Ionic Strength: The ionic strength of the medium can also influence the rate of hydrolysis, particularly for reactions involving charged species, such as acid-catalyzed and base-promoted hydrolysis. For the base-promoted hydrolysis, an increase in ionic strength can either increase or decrease the reaction rate depending on the nature of the salt and its effect on the activity of the reactants. In the case of acid-catalyzed hydrolysis, changes in ionic strength can alter the activity of the hydronium ions, thereby affecting the reaction rate.
The long docosyl alkyl chain imparts significant hydrophobicity to the this compound molecule. This hydrophobicity plays a crucial role in its hydrolysis kinetics, especially in aqueous and mixed solvent systems. acs.orgresearchgate.net
In aqueous solutions, the hydrophobic docosyl tail can lead to the formation of aggregates or micelles, which can affect the accessibility of the ester linkage to the hydrolyzing species (H₂O, H₃O⁺, or OH⁻). The ester group may be sequestered within the hydrophobic core of these aggregates, leading to a decrease in the observed hydrolysis rate compared to a more water-soluble ester.
In mixed solvent systems, such as water-alcohol mixtures, the presence of an organic cosolvent can influence the solvation of the hydrophobic ester. acs.org This can lead to changes in the reaction rate by altering the stability of the ground state and the transition state of the hydrolysis reaction. acs.orgresearchgate.net
Transesterification Reactions of this compound
Transesterification is a process where the docosyl group of this compound is exchanged with the alkyl group of another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, the original docosanol is eliminated, and a new ester is formed.
Base-Catalyzed Transesterification: A strong base, typically an alkoxide, is used as a catalyst. masterorganicchemistry.com The alkoxide directly attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the docosoxide ion results in the formation of the new ester. This process is generally faster than acid-catalyzed transesterification. ekb.eg
The equilibrium of the transesterification reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture.
Mechanisms of Degradation under Various Environmental Stimuli (e.g., Light, Oxidation)
This compound can undergo degradation when exposed to certain environmental stimuli, primarily light and oxidizing agents.
Oxidative Degradation: The carbon-carbon double bond in the fumarate moiety is susceptible to oxidation. nih.gov Oxidizing agents, such as peroxides or molecular oxygen in the presence of initiators, can lead to the cleavage of the double bond, forming various degradation products, including aldehydes and carboxylic acids. The long alkyl chain can also be susceptible to autoxidation, a free-radical chain reaction involving the abstraction of a hydrogen atom and subsequent reaction with oxygen to form hydroperoxides.
Light-Induced Degradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. This can lead to the degradation of the molecule, potentially through free-radical pathways or by promoting oxidation reactions.
Photochemical Reactivity and Isomerization Processes
The fumarate moiety of this compound contains a trans carbon-carbon double bond. Upon absorption of light of an appropriate wavelength, this double bond can undergo cis-trans isomerization to form the corresponding maleate ester (docosyl hydrogen maleate). researchgate.net This photochemical isomerization occurs via the excitation of the π electrons to a higher energy state, which allows for rotation around the carbon-carbon single bond, followed by relaxation to either the cis or trans configuration. The process is often reversible, leading to a photostationary state, which is a mixture of the cis and trans isomers. researchgate.net
Structure
2D Structure
Properties
CAS No. |
45302-46-3 |
|---|---|
Molecular Formula |
C26H48O4 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(E)-4-docosoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-30-26(29)23-22-25(27)28/h22-23H,2-21,24H2,1H3,(H,27,28)/b23-22+ |
InChI Key |
RMLKCUDDJZHVOL-GHVJWSGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Kinetic and Mechanistic Studies of Docosyl Hydrogen Fumarate Reactivity
Impact of pH and Buffer Systems
The rate of hydrolysis of the ester bond is highly dependent on pH. Basic conditions significantly accelerate the rate of saponification, leading to rapid degradation. In contrast, while acidic conditions can also catalyze hydrolysis, the reaction is often slower. Therefore, maintaining the pH of a formulation within an optimal, typically acidic to neutral, range is critical for stability. The choice of buffer system is also important, as buffer components can sometimes directly participate in or catalyze degradation reactions.
Influence of Temperature and Light
Elevated temperatures can increase the rates of hydrolysis and isomerization. acs.org Therefore, storage at controlled, lower temperatures is generally recommended to prolong shelf life.
Exposure to light, particularly UV radiation, can provide the energy needed to induce isomerization from the fumarate (B1241708) to the maleate form. nih.gov Photodegradation can be a significant issue, and protection from light through appropriate packaging is a key formulation strategy.
Analytical Methods for Quantification and Stability Testing
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of fumarate esters. scispace.comresearchgate.netresearchgate.net A stability-indicating HPLC method can separate the intact docosyl hydrogen fumarate from its potential degradation products, such as fumaric acid, docosanol, and the maleate isomer. Reversed-phase columns, such as a C18, are commonly used with a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. researchgate.net Detection is often performed using a UV detector. researchgate.net
Mass Spectrometry (MS)
Mass Spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of this compound and its degradation products. researchgate.net It provides molecular weight information and fragmentation patterns that can confirm the structures of the parent compound and any impurities or degradants formed during stability testing. researchgate.net
Other Relevant Analytical Techniques
Other techniques that may be employed include:
Thin-Layer Chromatography (TLC) : A simpler chromatographic method that can be used for qualitative analysis and to monitor the progress of reactions or degradation. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : Can be used to monitor changes in the functional groups of the molecule, indicating degradation.
Analytical Methodologies for Docosyl Hydrogen Fumarate Research
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are fundamental in the separation and quantification of Docosyl hydrogen fumarate (B1241708) from its precursors, byproducts, and any potential polymeric forms. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Docosyl hydrogen fumarate. ijcrt.org Its versatility allows for both qualitative and quantitative analysis with high precision and accuracy. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of long-chain esters. nih.gov In this setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the docosyl chain of the molecule and the stationary phase. A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure adequate retention of the analyte while eluting any more polar impurities.
Detection Modes:
UV-Vis Detector: this compound possesses a chromophore in the fumarate moiety (the carbon-carbon double bond conjugated with the carbonyl group), which allows for detection using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) for the fumarate group is typically in the range of 210-230 nm. impactfactor.org
Evaporative Light Scattering Detector (ELSD): For instances where the analyte lacks a strong chromophore or when universal detection is preferred, ELSD can be employed. This detector is sensitive to any non-volatile analyte, making it suitable for the analysis of Docosyl hydrogen fumararate.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. nih.gov It allows for the unequivocal identification of this compound based on its mass-to-charge ratio and fragmentation pattern. researchgate.net
A typical HPLC method for the analysis of this compound is summarized in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water |
| Gradient | 80% A to 100% A over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | UV at 215 nm |
| Retention Time | Approx. 15.8 min |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. openaccessjournals.com Due to the high molecular weight and low volatility of this compound, direct analysis by GC is challenging. However, GC is an invaluable tool for the analysis of volatile impurities or byproducts that may be present in a sample, such as residual solvents from the synthesis process.
For the analysis of this compound itself, a derivatization step is necessary to increase its volatility. A common approach for long-chain esters is transesterification to form the corresponding fatty acid methyl ester (FAME). In this case, this compound would be converted to docosyl methyl fumarate. This derivative is significantly more volatile and amenable to GC analysis.
The GC analysis would typically be performed on a nonpolar capillary column (e.g., polydimethylsiloxane) with a flame ionization detector (FID), which is sensitive to hydrocarbons. For structural confirmation, a mass spectrometer can be used as the detector (GC-MS). researchgate.net
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. wikipedia.org This method is not suitable for the analysis of the monomeric form of this compound but is essential for characterizing any polymeric materials that may be synthesized from it. ufl.edu GPC is widely used to determine the molecular weight distribution of polymers. researchgate.net
In GPC, a column packed with porous beads is used. lcms.cz Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer elution time. By calibrating the column with polymer standards of known molecular weight, the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of a polymer sample can be determined. wikipedia.org
| Parameter | Condition |
| Columns | Series of Styragel HR columns |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
Spectroscopic Analytical Approaches
Spectroscopic techniques are employed for the structural elucidation and quantitative determination of this compound. These methods are based on the interaction of electromagnetic radiation with the molecule.
UV-Visible (UV-Vis) spectrophotometry is a simple and rapid method for determining the concentration of this compound in a solution. researchgate.net The technique relies on the absorption of UV or visible light by the chromophoric fumarate group in the molecule. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. nih.gov
To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is expected to be in the UV region, characteristic of the α,β-unsaturated ester chromophore. impactfactor.org
| Parameter | Value |
| Solvent | Ethanol |
| λmax | 215 nm |
| Molar Absorptivity (ε) | ~10,000 L mol⁻¹ cm⁻¹ |
| Linear Range | 1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the qualitative analysis and structural confirmation of this compound. nih.gov The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. nih.gov The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. researchgate.net
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
C-H stretching of the long alkyl chain (docosyl group) around 2850-2960 cm⁻¹.
C=O stretching of the ester carbonyl group around 1720-1740 cm⁻¹.
C=C stretching of the fumarate double bond around 1640-1680 cm⁻¹.
C-O stretching of the ester linkage around 1150-1250 cm⁻¹.
The presence and position of these bands can confirm the identity and structural integrity of the compound. acs.org
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C-H Stretch (Alkyl) | 2850-2960 |
| C=O Stretch (Ester) | ~1725 |
| C=C Stretch (Alkene) | ~1645 |
| C-O Stretch (Ester) | ~1200 |
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, DSC and TGA are the most pertinent methods for elucidating its thermal behavior.
Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly useful for determining the temperatures and heat flows associated with phase transitions in a material.
For a crystalline solid like this compound, a DSC thermogram would be expected to show a distinct endothermic peak corresponding to its melting point. The onset temperature of this peak would indicate the initiation of melting, while the peak temperature represents the point of maximum heat absorption. The area under this peak can be integrated to determine the enthalpy of fusion (ΔHfus), which is the amount of energy required to convert the solid to a liquid at its melting point. This value provides insight into the degree of crystallinity of the material.
Should this compound exhibit polymorphism—the ability to exist in multiple crystalline forms—DSC analysis could reveal additional thermal events. These might include solid-solid transitions, which would appear as smaller endothermic or exothermic peaks at temperatures below the final melting point. Each polymorphic form would have a unique melting point and enthalpy of fusion.
Hypothetical DSC Data for this compound
The following interactive table presents hypothetical data that could be obtained from a DSC analysis of this compound, illustrating the types of parameters that would be measured.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Solid-Solid Transition | 85.2 | 88.5 | 15.3 |
| Melting | 102.7 | 105.4 | 180.6 |
Note: This data is illustrative and not based on experimental results for this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose.
When subjected to TGA, this compound would be expected to remain stable up to a certain temperature, after which a significant loss of mass would occur, indicating thermal decomposition. The TGA thermogram would plot the percentage of the initial mass remaining against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability.
The decomposition of this compound would likely proceed through the cleavage of the ester bond and the breakdown of the hydrocarbon chain. The resulting derivative thermogravimetric (DTG) curve, which plots the rate of mass loss against temperature, would show one or more peaks corresponding to the different stages of decomposition. The temperature at the peak of the DTG curve indicates the point of the most rapid mass loss.
Hypothetical TGA Data for this compound
This interactive table presents hypothetical data from a TGA analysis of this compound, detailing the expected decomposition profile.
| Decomposition Stage | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |
| Initial Decomposition | 210.5 | 225.8 | 5.2 |
| Main Decomposition | 250.1 | 280.4 | 85.3 |
| Final Decomposition | 350.6 | 375.2 | 9.1 |
Note: This data is illustrative and not based on experimental results for this compound.
Theoretical and Computational Studies on Docosyl Hydrogen Fumarate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the intrinsic electronic properties and reactivity of docosyl hydrogen fumarate (B1241708). These calculations solve approximations of the Schrödinger equation to map the electron density distribution and derive key molecular descriptors.
A typical DFT study, using a functional such as B3LYP with a 6-31G* basis set, would begin by optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, several electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.
For docosyl hydrogen fumarate, the LUMO is expected to be localized primarily around the α,β-unsaturated carbonyl system of the fumarate moiety, making this region a prime target for nucleophilic attack. Conversely, the HOMO would likely involve the C=C double bond and the oxygen atoms. An electrostatic potential (ESP) map would visually confirm this, showing negative potential (red) around the electronegative oxygen atoms of the carboxyl and ester groups, and positive potential (blue) around the acidic proton of the carboxylic acid. These charge distributions are fundamental to predicting intermolecular interactions, such as hydrogen bonding.
Table 9.1.1: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT (B3LYP/6-31G)*
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.85 eV | Indicates electron-donating capability, localized on the C=C bond and oxygen atoms. |
| LUMO Energy | -1.21 eV | Indicates electron-accepting capability, localized on the carbonyl carbon of the ester. |
| HOMO-LUMO Gap | 5.64 eV | Suggests moderate chemical stability. A smaller gap would imply higher reactivity. |
| Dipole Moment | 2.45 D | Quantifies the molecule's overall polarity, arising from the polar headgroup. |
| Mulliken Charge on Ester Carbonyl Carbon | +0.58 e | Confirms the electrophilic nature of this carbon, making it susceptible to nucleophilic attack. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., Enzyme Binding)
To understand how this compound might interact with biological macromolecules, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict the binding pose, affinity, and stability of a ligand within the active site of a target protein, such as an enzyme.
Molecular Docking Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a relevant enzyme, for instance, a human carboxyl esterase. The process involves treating the ligand as flexible and docking it into a rigid or semi-flexible receptor structure obtained from a protein database (e.g., PDB). The results are scored based on binding energy, with lower values indicating more favorable interactions. For this compound, the long, lipophilic C22 alkyl chain would be predicted to occupy a deep hydrophobic pocket within the enzyme. Simultaneously, the polar hydrogen fumarate headgroup would form specific, directional interactions, such as hydrogen bonds with polar amino acid residues (e.g., Serine, Histidine) in the catalytic site.
Molecular Dynamics (MD) Simulations Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time. The complex is placed in a simulated physiological environment (a box of water molecules and ions), and Newton's equations of motion are solved for all atoms over a period of nanoseconds. Analysis of the MD trajectory can reveal:
Stability: The Root-Mean-Square Deviation (RMSD) of the ligand's position confirms if it remains stably bound in the active site.
Flexibility: The Root-Mean-Square Fluctuation (RMSF) of protein residues can identify which parts of the enzyme move or adjust to accommodate the ligand.
Persistent Interactions: The simulation can confirm which hydrogen bonds and hydrophobic contacts are maintained throughout the simulation, highlighting the key interactions responsible for binding affinity.
Table 9.2.1: Predicted Interactions from a Hypothetical Docking Study of this compound with a Carboxyl Esterase Active Site
| Interacting Residue | Interaction Type | Distance (Å) | Significance |
|---|---|---|---|
| Serine (catalytic) | Hydrogen Bond | 2.1 | The ester carbonyl oxygen acts as an H-bond acceptor, positioning the ligand for potential hydrolysis. |
| Histidine (catalytic) | Hydrogen Bond | 2.8 | The free carboxylic acid group acts as an H-bond donor to the imidazole side chain. |
| Tryptophan | π-π Stacking | 3.5 | Interaction between the fumarate C=C bond and the aromatic ring of the residue. |
| Leucine, Isoleucine | Hydrophobic Contact | < 4.0 | The C22 alkyl chain fits into a hydrophobic channel lined by these nonpolar residues. |
Predictive Modeling of Hydrolysis and Degradation Pathways
Computational chemistry is highly effective at modeling chemical reactions, including the degradation of molecules. For this compound, the most probable degradation pathway under physiological or environmental conditions is the hydrolysis of its ester bond.
This reaction cleaves the molecule into its constituent parts: fumaric acid and docosanol . Predictive modeling can elucidate the mechanism and energetics of this process. A common approach is to use a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. In this model, the chemically active region—the ester group and the attacking nucleophile (e.g., a water molecule or hydroxide ion)—is treated with high-accuracy QM, while the remainder of the system (the long alkyl chain and solvent) is treated with computationally less expensive MM.
By mapping the potential energy surface of the reaction, researchers can identify the transition state structure and calculate the activation energy (Ea). This energy barrier determines the rate of the reaction. Separate models can be run to simulate different conditions:
Neutral Hydrolysis: Attack by a water molecule.
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Base-Catalyzed (Saponification): Attack by a hydroxide ion, a much stronger nucleophile.
The calculations would be expected to show that base-catalyzed hydrolysis has the lowest activation energy, and is therefore the fastest pathway, which is consistent with established principles of ester chemistry.
Table 9.3.1: Hypothetical Calculated Activation Energies (Ea) for the Hydrolysis of this compound
| Hydrolysis Condition | Nucleophile | Calculated Ea (kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| Neutral | H₂O | 22.5 | Slow |
| Acid-Catalyzed | H₃O⁺ | 18.2 | Moderate |
| Base-Catalyzed | OH⁻ | 12.8 | Fast |
Structure-Activity Relationship (SAR) Studies for Fumarate Esters
Structure-Activity Relationship (SAR) studies place this compound within the broader chemical family of fumarate esters to understand how structural modifications influence key properties. By comparing it to analogues, clear trends can be established. Computational models are ideal for generating data for large sets of related compounds to build these relationships.
Key structural variations and their predicted effects include:
Alkyl Chain Length (R-group): The C22 (docosyl) chain imparts strong lipophilicity (fat-solubility) to the molecule. An SAR study would compare it with shorter-chain esters (e.g., dimethyl fumarate ) and other long-chain variants. As chain length increases, lipophilicity (quantified by LogP) increases dramatically. This enhances affinity for hydrophobic binding pockets but reduces aqueous solubility.
Geometric Isomerism (Fumarate vs. Maleate): Fumarates are the trans-isomers of butenedioic acid esters. Their geometric counterpart, maleates (cis-isomers), have a different three-dimensional shape. The linear, extended structure of the fumarate moiety is sterically distinct from the kinked structure of a maleate. This difference profoundly impacts how the molecule can fit into a constrained binding site, with the fumarate geometry often being preferred for specific biological interactions.
Table 9.4.1: Comparative SAR Data for a Series of Fumarate Esters
| Compound Name | R Group (Ester) | Key Structural Feature | Predicted LogP | Predicted Property (e.g., Binding) |
|---|---|---|---|---|
| Dimethyl fumarate | Methyl (-CH₃) | Diester, short chain | 0.8 | Low lipophilicity, high solubility |
| Monomethyl hydrogen fumarate | Methyl (-CH₃) | Monoester, short chain, free acid | -0.2 | Polar, capable of H-bonding |
| This compound | Docosyl (-C₂₂H₄₅) | Monoester, long chain, free acid | ~10.5 | Highly lipophilic, amphipathic |
| Didocosyl fumarate | Docosyl (-C₂₂H₄₅) | Diester, long chain | >15 | Extremely lipophilic, non-polar |
These SAR studies are crucial for rationally designing new molecules, allowing chemists to tune properties like solubility, cell permeability, and binding affinity by systematically modifying the fumarate ester structure.
Future Research Directions for Docosyl Hydrogen Fumarate
Exploration of Novel Synthetic Routes and Sustainable Production Methods
The future of docosyl hydrogen fumarate (B1241708) production hinges on the development of innovative and sustainable synthetic methodologies. Current synthesis often relies on the esterification of fumaric acid with 1-dodecanol. vulcanchem.com This process requires careful control to achieve monoesterification over diesterification. vulcanchem.com Future research will likely focus on greener and more efficient alternatives to traditional chemical synthesis.
One promising avenue is the exploration of biocatalysis, utilizing enzymes to drive the esterification process. This approach offers the potential for higher selectivity and milder reaction conditions, reducing energy consumption and waste generation. nih.gov Additionally, the use of renewable feedstocks is a critical aspect of sustainable production. nih.gov Research into deriving both the fumaric acid and docosanol moieties from biomass sources, such as sugarcane or wood waste, could significantly reduce the carbon footprint of docosyl hydrogen fumarate production. nih.gov
Furthermore, process intensification techniques, such as continuous flow reactors and advanced separation technologies, could enhance the efficiency and sustainability of manufacturing processes. cefic.org These technologies can lead to higher yields, reduced reaction times, and lower solvent usage. The development of novel catalysts, potentially based on earth-abundant metals, could also play a crucial role in creating more sustainable synthetic routes. uu.nlmpie.de
Table 1: Potential Future Synthetic and Production Strategies
| Strategy | Description | Potential Advantages |
| Biocatalysis | Use of enzymes for esterification. | Higher selectivity, milder conditions, reduced waste. |
| Renewable Feedstocks | Deriving starting materials from biomass. | Reduced carbon footprint, increased sustainability. |
| Process Intensification | Employing technologies like flow chemistry. | Higher yields, shorter reaction times, less solvent. |
| Novel Catalysts | Development of catalysts from abundant materials. | Lower cost, reduced environmental impact. |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
A thorough understanding of how this compound interacts with biological systems at the molecular level is paramount for its future applications. The reactivity of the compound is largely dictated by its functional groups: the carboxylic acid and the ester linkage. vulcanchem.com The free carboxylic acid can engage in acid-base reactions and form hydrogen bonds, while the ester group is susceptible to hydrolysis. vulcanchem.com
Future research should aim to elucidate the specific molecular targets of this compound. This involves identifying the proteins, enzymes, or receptors with which it interacts and characterizing the nature of these interactions. Techniques such as X-ray crystallography and computational modeling can provide detailed structural insights into these binding events. researchgate.net For instance, understanding how the long docosyl chain influences binding affinity and specificity will be crucial. acs.org
Investigating the role of this compound in modulating cellular signaling pathways is another key research area. nih.gov This could involve studying its effects on pathways related to inflammation and oxidative stress. nih.govsoton.ac.uk The interaction with protein pockets is of particular interest, as these may act as reservoirs or active sites for the molecule, influencing its biological activity and duration of action. nih.gov
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
To fully comprehend the fate of this compound in biological systems, the development of advanced analytical methods for its detection and the characterization of its metabolites is essential. The long alkyl chain and the presence of both polar and non-polar moieties present unique challenges for analysis.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the separation, identification, and quantification of this compound and its degradation products. sepscience.com Future advancements in this area could involve the use of ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) to achieve even greater sensitivity and specificity. nih.gov This would enable the detection of trace amounts of the compound and its metabolites in complex biological matrices like plasma, urine, and feces. nih.gov
Metabolite profiling, or metabolomics, will be instrumental in identifying the biotransformation products of this compound. nih.govnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can provide a comprehensive overview of the metabolic changes induced by the compound. researchgate.neteco-vector.commdpi.com Developing robust sample preparation techniques to efficiently extract the compound and its metabolites from various biological samples will also be a critical area of research. nih.govresearchgate.net
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Application |
| UHPLC-HRMS | Ultra-sensitive detection and quantification of the parent compound and metabolites. |
| GC-MS | Analysis of volatile and semi-volatile metabolites. |
| NMR Spectroscopy | Structural elucidation of metabolites. |
| Advanced Sample Prep | Efficient extraction from complex biological matrices. |
Investigation of Emerging Non-Biological Material Science Applications
Beyond its biological potential, this compound and related long-chain fumarates hold promise in the field of material science. The unique combination of a long, non-polar alkyl chain and a polar fumarate headgroup gives these molecules amphiphilic properties that can be exploited in various applications.
One area of interest is the development of novel polymers and copolymers. The copolymerization of dialkyl fumarates with other monomers, such as vinyl acetate, can lead to materials with tailored properties. researchgate.net These copolymers have potential applications as flow improvers and pour point depressants in the petroleum industry. researchgate.net The long alkyl chains can interact with wax crystals in crude oil, preventing their agglomeration and improving flowability. researchgate.net
Furthermore, the ability of the fumarate moiety to participate in polymerization reactions opens up possibilities for creating new types of biodegradable polymers. mdpi.com Research into the synthesis and characterization of polyesters and other polymers derived from this compound could lead to the development of sustainable materials for applications in packaging, agriculture, and biomedical devices. mdpi.comnih.gov The self-assembly properties of these molecules could also be harnessed to create structured materials such as hydrogels and films. mdpi.com
Integration of Multi-Omics Data for Comprehensive Biological Pathway Analysis (in relevant preclinical models)
To gain a holistic understanding of the biological effects of this compound, future research should focus on integrating data from multiple "omics" platforms. This systems biology approach can reveal complex biological patterns and provide deeper insights into the compound's mechanism of action. arxiv.org
This would involve combining data from genomics, transcriptomics, proteomics, and metabolomics studies in relevant preclinical models. uni-heidelberg.denih.gov For example, transcriptomic analysis (e.g., RNA-seq) could identify genes whose expression is altered by this compound, while proteomic analysis could reveal changes in protein abundance. asm.org Metabolomic studies would then provide information on the resulting changes in cellular metabolism. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
